5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one
Description
5-[(3-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3-methoxybenzyloxy substituent at position 5, a methyl group at position 7, and a propyl group at position 4 of the coumarin scaffold. Coumarins are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications in this compound—particularly the 3-methoxybenzyloxy group—may enhance lipophilicity and receptor-binding affinity compared to simpler coumarins.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-7-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-19-10-14(2)9-18(21(16)19)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRDKRQKMLLAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step often involves the use of a methoxybenzyl halide and a base to facilitate the nucleophilic substitution reaction.
Addition of the methyl and propyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxybenzyl halide and a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
7-Methoxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one (Prenyloxycoumarin)
- Structure : Shares the 7-methoxy group and coumarin core but differs in the 5-position substituent (prenyloxy vs. 3-methoxybenzyloxy) and lacks the 4-propyl group.
- Properties : Prenyloxycoumarins are associated with antioxidant and antimicrobial activities. The prenyl chain may improve membrane permeability but reduce steric hindrance compared to the bulkier 3-methoxybenzyl group in the target compound .
6-(Substituted Benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones
- Structure: Features a benzylamino group at position 6 and a hydroxy group at position 7, contrasting with the 5-benzyloxy and 7-methoxy groups in the target compound.
- Synthesis : Prepared via reductive amination of aromatic aldehydes with 7-hydroxycoumarin derivatives .
- Implications: The amino group at position 6 may confer hydrogen-bonding capacity, whereas the methoxy group in the target compound could enhance metabolic stability.
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea
- Structure : A thiadiazole derivative with a 3-methoxybenzylthio group, demonstrating potent anticonvulsant activity (ED50 = 1.14–2.72 μmol/kg) .
- The thiadiazole core may offer different electronic properties compared to coumarin, influencing target selectivity.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects: The 3-methoxybenzyloxy group at position 5 in the target compound may improve lipophilicity and receptor binding compared to prenyloxy or benzylamino groups, as seen in thiadiazole derivatives .
Synthetic Flexibility: Coumarins with varied substituents (e.g., benzyloxy, benzylamino) are synthesized using reductive amination or nucleophilic substitution, suggesting adaptability for further structural optimization .
Biological Potential: While direct data for the target compound are lacking, structural analogs like prenyloxycoumarins and thiadiazoles demonstrate that substituent choice critically influences activity. The target compound’s structure aligns with features associated with enzyme inhibition or antimicrobial effects.
Biological Activity
5-[(3-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one, commonly referred to as a chromenone derivative, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-methoxybenzaldehyde, propyl bromide, and 7-methylcoumarin.
- Chemical Reactions : Key reactions include nucleophilic substitution and oxidative coupling to form the chromenone structure.
- Yield Optimization : Industrial methods may optimize reaction conditions such as temperature and catalysts to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, related compounds have shown significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis . The specific mechanisms include:
- Inhibition of Cell Proliferation : Chromenone derivatives have been shown to inhibit the growth of various cancer cell lines such as MDA-MB-231 and Hs578T.
- Induction of Apoptosis : Activation of caspase pathways indicates that these compounds can trigger programmed cell death in cancer cells .
Antimicrobial Properties
Chromene derivatives have demonstrated antimicrobial activities against various pathogens. For example, some studies report moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains . The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
Antioxidant Activity
Chromenes are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in proliferation and survival pathways in cancer cells.
- Modulation of Signaling Pathways : It can affect pathways related to inflammation and oxidative stress, contributing to its therapeutic effects.
Case Studies
Several case studies illustrate the biological activity of chromenone derivatives:
- Anticancer Study : A study involving a series of chromene derivatives showed that certain compounds effectively inhibited TNBC cell migration and angiogenesis in vitro. These findings suggest potential for developing new cancer therapies targeting aggressive breast cancers .
- Antimicrobial Efficacy : In another investigation, a set of flavanone-containing chromene derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as alternative antimicrobial agents .
Research Findings Summary
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant inhibition of TNBC cell lines; apoptosis induction |
| Antimicrobial | Moderate activity against MRSA; effective against various bacteria |
| Antioxidant | Reduces oxidative stress; protective effects on cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
